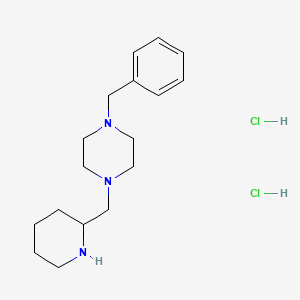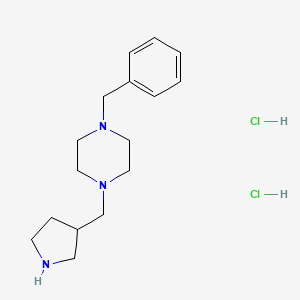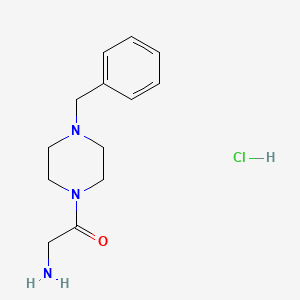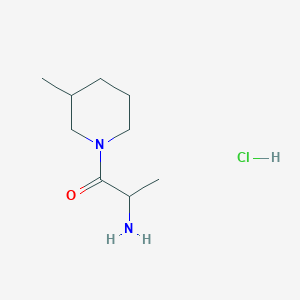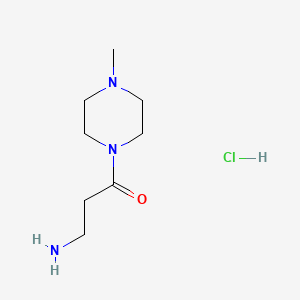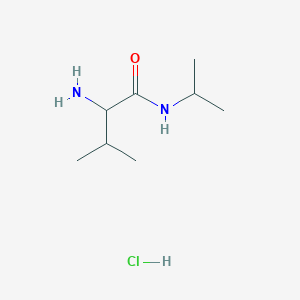methylamine CAS No. 1251354-97-8](/img/structure/B1527494.png)
[(2-Chloropyridin-4-yl)methyl](2-methoxyethyl)methylamine
Übersicht
Beschreibung
“(2-Chloropyridin-4-yl)methylmethylamine” is a chemical compound with the molecular formula C10H15ClN2O and a molecular weight of 214.69 . It is also known by its IUPAC name N-[(2-chloro-4-pyridinyl)methyl]-2-methoxy-N-methylethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15ClN2O/c1-13(5-6-14-2)8-9-3-4-12-10(11)7-9/h3-4,7H,5-6,8H2,1-2H3 . This codeWissenschaftliche Forschungsanwendungen
-
Crystallography
- Application : The compound (E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol, which is structurally similar to the compound you mentioned, has been studied in the field of crystallography .
- Method : The crystal structure was determined using X-ray diffraction. The crystal was a prism, orange in color, and measured 0.58 × 0.13 × 0.13 mm .
- Results : The crystal structure was successfully determined, and the details were published in the journal Zeitschrift für Kristallographie .
-
Medicinal Chemistry
- Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which are structurally related to the compound you mentioned, were synthesized and evaluated for their anti-fibrotic activity .
- Method : The compounds were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
-
Chemical Synthesis
- Application : The compound (2-Chloro-4-pyridinyl)methanol, which is structurally similar to the compound you mentioned, has been used in chemical synthesis .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
- Results : The outcomes obtained would also depend on the specific synthesis .
-
Pharmaceutical Manufacturing
- Application : The compound 2-Chloropyridine-4-methanol, which is structurally similar to the compound you mentioned, is used in pharmaceutical manufacturing .
- Method : The specific methods of application or experimental procedures would depend on the particular pharmaceutical product being manufactured .
- Results : The outcomes obtained would also depend on the specific pharmaceutical product .
-
Chemical Synthesis
- Application : The compound (2-Chloro-4-pyridinyl)methanol, which is structurally similar to the compound you mentioned, has been used in chemical synthesis .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
- Results : The outcomes obtained would also depend on the specific synthesis .
-
Pharmaceutical Manufacturing
- Application : The compound 2-Chloropyridine-4-methanol, which is structurally similar to the compound you mentioned, is used in pharmaceutical manufacturing .
- Method : The specific methods of application or experimental procedures would depend on the particular pharmaceutical product being manufactured .
- Results : The outcomes obtained would also depend on the specific pharmaceutical product .
Eigenschaften
IUPAC Name |
N-[(2-chloropyridin-4-yl)methyl]-2-methoxy-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O/c1-13(5-6-14-2)8-9-3-4-12-10(11)7-9/h3-4,7H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGDSHSIZBCXIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)CC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Chloropyridin-4-yl)methyl](2-methoxyethyl)methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



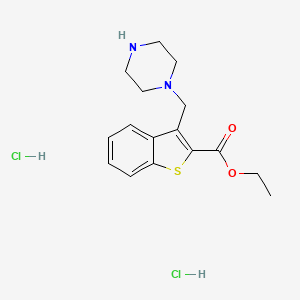
![4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1527412.png)
![2-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527416.png)
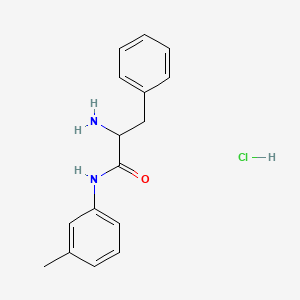
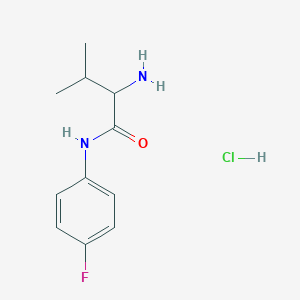
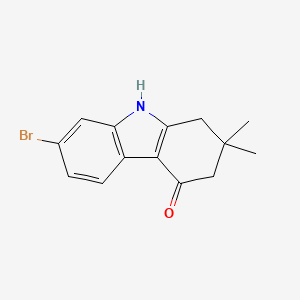
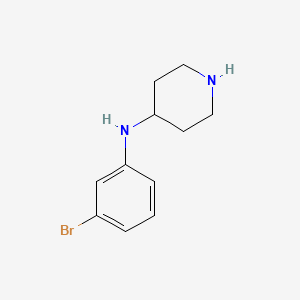
![3-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527425.png)
